

Thermochemical Properties of 4-Ethylcyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Ethylcyclohexanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for **4-Ethylcyclohexanol** ($C_8H_{16}O$). The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers in various fields, including chemical engineering, materials science, and pharmacology. This document summarizes key thermochemical properties, outlines generalized experimental protocols for their determination, and presents a logical workflow for data evaluation.

Core Thermochemical Data

The thermochemical data for **4-Ethylcyclohexanol** is crucial for understanding its behavior in chemical reactions, its stability, and its potential as a solvent or reactant. The following tables summarize the key thermochemical properties for **4-Ethylcyclohexanol** in its gaseous and liquid states, primarily sourced from the NIST/TRC Web Thermo Tables.^[1]

Table 1: Thermochemical Properties of **4-Ethylcyclohexanol** (Gas Phase)

Property	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$)	-405.3	kJ/mol	[1]
Molar Entropy (S°)	See Table 2	J/mol·K	[1]
Molar Heat Capacity (C_p)	See Table 3	J/mol·K	[1]

Table 2: Ideal Gas Molar Entropy of **4-Ethylcyclohexanol** at Various Temperatures

Temperature (K)	Molar Entropy (S°) (J/mol·K)
200	339.13
298.15	415.89
300	417.21
400	489.12
500	557.34
600	620.67
700	678.89
800	732.45
900	781.93
1000	827.95
Source: Critically evaluated data from NIST/TRC Web Thermo Tables.[1]	

Table 3: Ideal Gas Molar Heat Capacity (C_p) of **4-Ethylcyclohexanol** at Various Temperatures

Temperature (K)	Molar Heat Capacity (Cp) (J/mol·K)
200	119.34
298.15	184.23
300	185.39
400	250.87
500	306.45
600	352.43
700	390.12
800	421.13
900	446.98
1000	468.91
Source: Critically evaluated data from NIST/TRC Web Thermo Tables. [1]	

Table 4: Thermochemical and Physical Properties of **4-Ethylcyclohexanol** (Liquid Phase)

Property	Value	Units	Source
Standard Molar Enthalpy of Formation ($\Delta_f H^\circ_{\text{liquid}}$)	-475.8	kJ/mol	[1]
Normal Boiling Point	462.15	K	[1]
Critical Temperature	623.0	K	[1]
Critical Pressure	3300	kPa	[1]
Enthalpy of Vaporization (at normal boiling point)	48.7	kJ/mol	[1]

Experimental Protocols for Thermochemical Data Determination

While specific experimental details for the thermochemical data of **4-Ethylcyclohexanol** are not readily available in the public domain, this section outlines the generalized and widely accepted methodologies used for determining such properties for organic compounds.

Determination of Enthalpy of Formation

The standard enthalpy of formation of an organic compound like **4-Ethylcyclohexanol** is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.

Generalized Protocol for Bomb Calorimetry:

- **Sample Preparation:** A precisely weighed sample of high-purity **4-Ethylcyclohexanol** is placed in a crucible within a high-pressure vessel known as a "bomb." A known amount of a combustion promoter, such as benzoic acid, may be used to ensure complete combustion.
- **Oxygen Pressurization:** The bomb is sealed and pressurized with a large excess of pure oxygen.
- **Calorimeter Assembly:** The bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited electrically via a fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
- **Data Analysis:** The heat capacity of the calorimeter system is determined by calibrating it with a substance of known enthalpy of combustion, typically benzoic acid. The heat released by the combustion of the **4-Ethylcyclohexanol** sample is then calculated from the observed temperature rise and the heat capacity of the calorimeter.
- **Corrections:** Corrections are applied for the heat of combustion of the fuse wire and for the formation of any side products (e.g., nitric acid from residual nitrogen in the bomb).

- **Calculation of Enthalpy of Formation:** The standard enthalpy of formation is then calculated from the experimentally determined standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Determination of Heat Capacity and Enthalpy of Phase Transitions

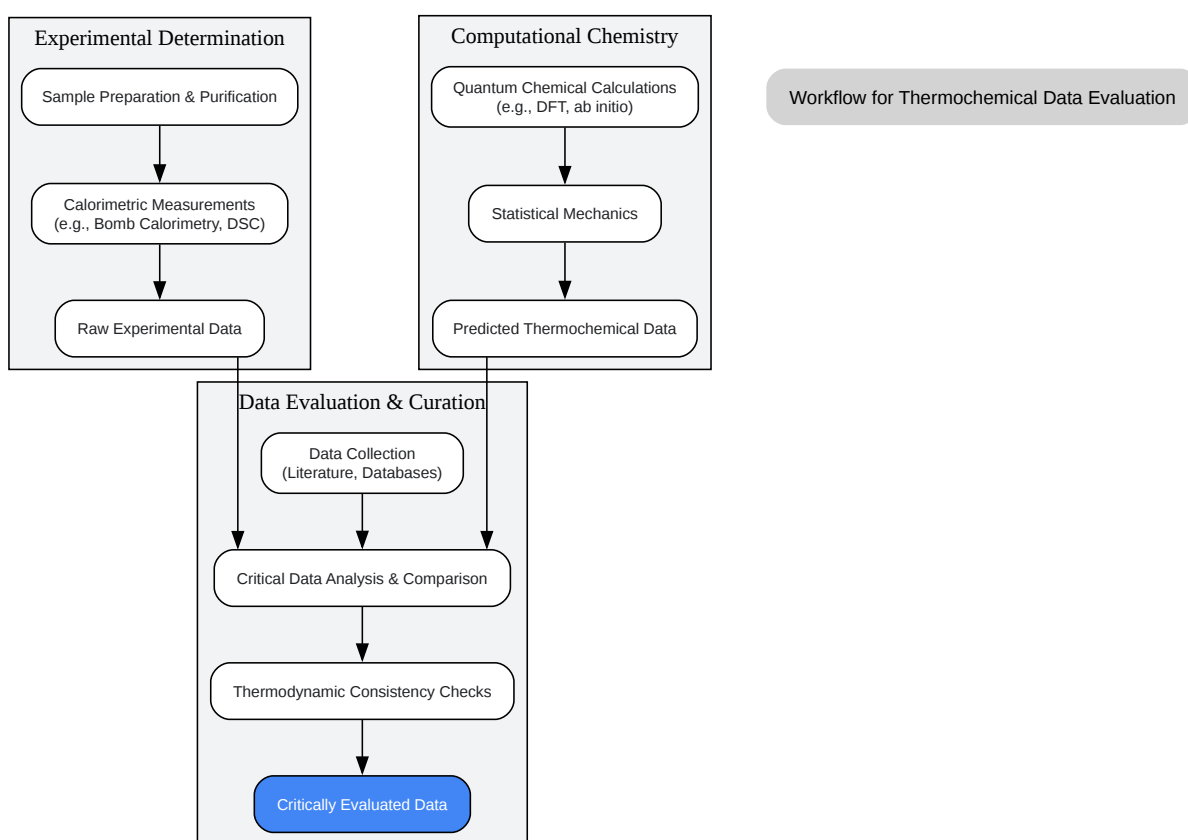
Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity and the enthalpies of phase transitions (e.g., melting and boiling) of a substance.

Generalized Protocol for Differential Scanning Calorimetry:

- **Sample and Reference Preparation:** A small, accurately weighed sample of **4-Ethylcyclohexanol** is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC instrument's heating block. The instrument is programmed to heat or cool the sample at a controlled, linear rate over a specified temperature range.
- **Measurement:** The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.
- **Data Analysis for Heat Capacity:** The heat capacity of the sample at a given temperature is determined by comparing the heat flow to the sample with the heat flow to a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.
- **Data Analysis for Enthalpy of Phase Transitions:** When the sample undergoes a phase transition, such as melting or boiling, there is a significant endothermic or exothermic heat flow. The enthalpy of the transition is determined by integrating the area of the peak corresponding to the transition on the DSC thermogram.

Logical Workflow for Thermochemical Data Evaluation

The thermochemical data presented in this guide is often the result of a rigorous evaluation process that combines experimental measurements with theoretical calculations and data from various sources. The following diagram illustrates a generalized workflow for this process, inspired by the methodology of the NIST ThermoData Engine (TDE).



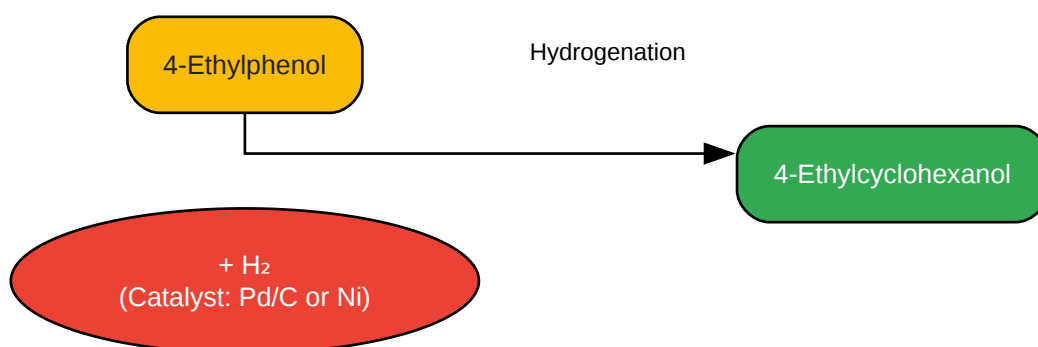
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Workflow for Thermochemical Data Evaluation

This workflow begins with the experimental determination of thermochemical properties through techniques like calorimetry and computational chemistry approaches. The resulting experimental and predicted data, along with existing literature data, are then collected and subjected to a critical evaluation process. This involves rigorous analysis, comparison, and checks for thermodynamic consistency to produce reliable and critically evaluated thermochemical data.

Synthesis Pathway of 4-Ethylcyclohexanol

4-Ethylcyclohexanol can be synthesized through various chemical routes. A common laboratory and industrial synthesis involves the hydrogenation of 4-ethylphenol. This process typically utilizes a metal catalyst, such as palladium or nickel, under hydrogen pressure.



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References

- 1. Self-association of cyclohexanols in inert solvents. Apparent heat capacities of cyclohexanol and substituted cyclohexanols in n-heptane and n-decane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

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